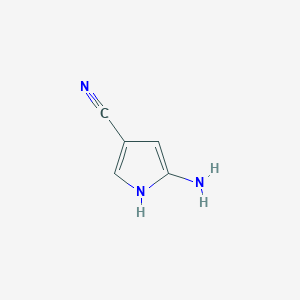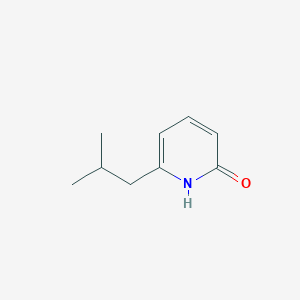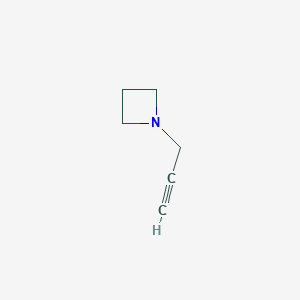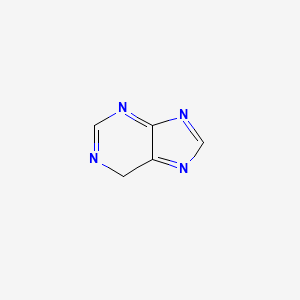
4-(Aziridin-1-YL)but-2-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aziridin-1-YL)but-2-YN-1-OL is an organic compound characterized by the presence of an aziridine ring attached to a butynol backbone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-1-YL)but-2-YN-1-OL typically involves the following steps:
Epoxide Ring-Opening: The process begins with the ring-opening of an epoxide using sodium azide, resulting in the formation of an azido-hydroxyalkane intermediate.
Staudinger Reaction: The intermediate is then subjected to a Staudinger reaction, where it is converted into the corresponding alkyl aziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aziridin-1-YL)but-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into more stable amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Aziridin-1-YL)but-2-YN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Aziridin-1-YL)but-2-YN-1-OL involves its ability to undergo ring-opening reactions due to the significant ring strain in the aziridine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity such as antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-substituted aziridines: Compounds with different substituents on the nitrogen atom of the aziridine ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H9NO |
|---|---|
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
4-(aziridin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C6H9NO/c8-6-2-1-3-7-4-5-7/h8H,3-6H2 |
InChI-Schlüssel |
NHMCPUHMJDNFFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)




